Carvoxime
Description
Current Perspectives and Research Trajectories
Current research involving carvoxime continues to explore its role in optimized synthetic routes to carvone (B1668592) and its derivatives. Efforts are focused on developing more efficient and selective methods for its formation and subsequent conversion. For instance, studies have investigated the selective hydrogenation of this compound over specific catalysts, such as gold supported on titania (Au/TiO₂), to produce dihydrocarvone (B1202640), a related compound. This process involves the deoximation of this compound to carvone, followed by the selective hydrogenation of the conjugated C=C double bond. researchgate.net Research findings indicate that this method can achieve a significant increase in stereoselectivity towards trans-dihydrocarvone compared to the direct hydrogenation of carvone. researchgate.net
Another trajectory involves understanding the chemical transformations this compound undergoes in various environments, including biological contexts. Studies have investigated the metabolic activation of this compound, focusing on the enzymatic processes involved. Research has shown that this compound can be bioactivated by human cutaneous cytochrome P450 enzymes, specifically CYP1A1, CYP1B1, and to some extent CYP2B6. researchgate.netacs.org This bioactivation leads to the formation of reactive metabolites, identified as diastereomeric alpha, beta-epoxy oxime metabolites. researchgate.netacs.org Further research has indicated that this compound may induce its own bioactivation pathway by inducing CYP1B1 expression, particularly in antigen-presenting cells. researchgate.netacs.orgtandfonline.com These studies highlight the importance of enzymatic frameworks in understanding the chemical fate of this compound in biological systems.
Research also continues into the solid-state properties of this compound, including its crystal structure and thermodynamics. Studies have investigated the crystal structure of this compound, including mixed crystals of its enantiomers, to understand their arrangement and interactions in the solid state. iucr.orgresearchgate.netiucr.org Thermodynamic data, such as enthalpy and entropy of fusion, have been determined for different forms of this compound, contributing to the understanding of its phase behavior. nist.gov
Historical Context of this compound in Chemical Synthesis Research
This compound holds a significant place in the historical development of chemical synthesis research, primarily as a key intermediate in one of the classical methods for synthesizing carvone from limonene (B3431351). Limonene, a readily available monoterpene often sourced from citrus fruit byproducts, served as the starting material. wikipedia.orgrsc.org
The historical synthesis route involves the reaction of limonene with nitrosyl chloride (NOCl) to form limonene nitrosochloride. wikipedia.orgrsc.orgwordpress.combionity.comchemeurope.com This nitroso compound is then converted to this compound through an elimination reaction, often facilitated by a base like pyridine (B92270) or by heating in the presence of a solvent like isopropanol (B130326) and dimethylformamide. rsc.orgwordpress.combionity.com Finally, this compound undergoes acidic hydrolysis to yield carvone. researchgate.netwikipedia.orgrsc.orgchemeurope.comresearchgate.net This sequence of reactions provided a significant pathway for the laboratory and industrial production of carvone, particularly R-(−)-carvone from R-(+)-limonene. wikipedia.orgrsc.orgresearchgate.net The reported yields for the intermediate steps, such as the preparation of limonene nitrosochloride and this compound, have been noted in historical and synthetic studies. pjsir.org
Methodological Frameworks in this compound Studies
A variety of methodological frameworks have been employed in the study of this compound, reflecting the diverse aspects of research into this compound.
Spectroscopic Techniques: Although not always explicitly detailed for this compound in the provided snippets, standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used for the structural characterization and confirmation of this compound synthesized in research laboratories. researchgate.net
Crystallography: X-ray diffraction has been a crucial technique for determining the crystal structure of this compound and its enantiomeric mixtures. iucr.orgresearchgate.netiucr.org These studies provide detailed information about molecular arrangement, intermolecular interactions, and the nature of racemic and mixed crystals. iucr.orgresearchgate.net
Thermodynamic Measurements: Techniques such as differential thermal analysis (DTA) and heat capacity measurements have been used to study the thermodynamic properties of this compound, including its melting behavior and enthalpy of fusion. nist.gov
Synthetic Chemistry Techniques: Standard organic synthesis methodologies, including reaction optimization, isolation, and purification techniques like filtration and distillation (including steam distillation and fractional distillation under reduced pressure), are fundamental to the preparation and study of this compound and its transformations. rsc.orgbionity.com
Computational Methods: Computational chemistry techniques, such as Density Functional Theory (DFT), have been applied in studies related to the reactions involving this compound or its derivatives, helping to understand reaction pathways and energy barriers. researchgate.net
In Vitro Biochemical Assays: To investigate the metabolic fate of this compound, in vitro biochemical assays utilizing enzymes, particularly cytochrome P450 enzymes from sources like human skin or liver microsomes, have been employed. researchgate.netacs.orgtandfonline.comoup.com These studies often involve incubation of this compound with enzyme preparations and cofactors, followed by analysis of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.org
Data Tables:
Research on the physical properties of this compound has yielded specific data points. For instance, thermodynamic studies have determined the enthalpy and entropy of fusion for L-carvoxime. nist.gov
| Property | Value | Unit | Temperature (K) | Method | Reference |
| Enthalpy of Fusion | 22.700 | kJ/mol | 346.5 | N/A | Meijer, Blok, et al., 1977 nist.gov |
| Enthalpy of Fusion | 22.72 | kJ/mol | 346.5 | DTA | Chickos, Garin, et al., 1981 nist.gov |
| Entropy of Fusion | 65.5 | J/mol*K | 346.5 | N/A | Meijer, Blok, et al., 1977 nist.gov |
Crystallographic studies have provided parameters for this compound crystals. For a mixed crystal of this compound near the (+) composition, the following parameters were reported: iucr.org
| Crystal Parameter | Value | Unit |
| Crystal System | Monoclinic | - |
| Space Group | P2₁ | - |
| Z | 4 | - |
| a | 9.871(19) | Å |
| b | 11.837(23) | Å |
| c | 9.484(16) | Å |
| β | 99.13° | ° |
Detailed Research Findings:
Detailed research findings highlight the stereoselective nature of certain reactions involving this compound. In the gold-catalyzed hydrogenation of this compound to dihydrocarvone, a trans/cis ratio of dihydrocarvone close to 4.0 was observed, indicating a preference for the trans isomer. researchgate.net This contrasts with a ratio of 1.8 observed during the hydrogenation of carvone under similar conditions, suggesting that using this compound as the starting material can enhance the stereoselectivity of dihydrocarvone production. researchgate.net
Studies on the metabolic activation of R-carvoxime have identified the formation of two diastereomeric alpha, beta-epoxy oxime metabolites. researchgate.netacs.org The involvement of specific cytochrome P450 enzymes (CYP1A1, CYP1B1, and CYP2B6) in this process has been demonstrated through in vitro incubations. researchgate.netacs.org Notably, CYP1B1 metabolism of R-carvoxime was found to be stereoselective, with glutathione (B108866) conjugates from only one of the alpha, beta-epoxy oxime metabolites being identified. researchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
55658-55-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(NZ)-N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/b11-10- |
InChI Key |
JOAADLZWSUDMHZ-KHPPLWFESA-N |
SMILES |
CC1=CCC(CC1=NO)C(=C)C |
Isomeric SMILES |
CC\1=CCC(C/C1=N/O)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NO)C(=C)C |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies of Carvoxime
Established Synthetic Methodologies of Carvoxime
The primary established method for synthesizing this compound involves starting from the naturally abundant terpene, limonene (B3431351). This process typically proceeds through a crucial intermediate, limonene nitrosochloride.
Specific Reaction Conditions and Catalysis in this compound Synthesis
The synthesis of this compound from limonene nitrosochloride involves specific reaction conditions and often utilizes catalysts or bases to facilitate the dehydrochlorination. Various bases have been employed for this elimination reaction, including alkali bases, basic salts, and amines. google.com Pyridine (B92270) is one such base that has been reported for the dehydrohalogenation of limonene nitrosochloride to yield this compound in high yields. sciencemadness.org Other bases and conditions investigated include the use of sodium tert-butoxide (t-BuONa) or EtOLi. sciencemadness.org Alcohols such as isopropanol (B130326) or ethanol (B145695) can also act as bases to remove a proton from the carbocation intermediate formed during the elimination, proceeding via an E1 mechanism. researchgate.net
Research has also explored the use of microwave irradiation to accelerate the dehydrochlorination of limonene nitrosochloride, achieving high yields under mild conditions within minutes. researchgate.net Solvents like dimethylformamide (DMF) in combination with isopropanol have been used in the refluxing of crude limonene nitrosochloride to form this compound. rsc.org
Here's a table summarizing some reported conditions for the conversion of limonene nitrosochloride to this compound:
| Starting Material | Reagents/Conditions | Reported Yield (%) | Reference |
| Limonene nitrosochloride | Pyridine | 90-95 | sciencemadness.org |
| Limonene nitrosochloride | EtOLi or t-BuONa | Not specified | sciencemadness.org |
| Limonene nitrosochloride | DMF, Isopropanol, Reflux | Not specified | rsc.org |
| Limonene nitrosochloride | Ethanol or 2-Propanol, Microwave Irradiation | >90 | researchgate.net |
| Limonene nitrosochloride | Anhydrous sodium acetate (B1210297) in water/acetic acid (for subsequent carvone (B1668592) formation) | Prepared from d-limonene | google.com |
Advanced Synthetic Approaches to this compound Analogues and Derivatives
Research extends beyond the synthesis of this compound itself to the development of advanced approaches for creating its analogues and derivatives. These strategies aim for chemical modification, structural diversification, and control over stereochemistry.
Strategies for Chemical Modification and Structural Diversification
Strategies for the chemical modification and structural diversification of this compound often involve reactions targeting the oxime functional group or the cyclohexene (B86901) ring system. One approach involves the O-alkylation of this compound, where the hydroxyl group of the oxime is reacted with alkyl halides to form oxime ethers. researchgate.net This allows for the introduction of various alkyl chains, leading to a homologous series of carvone oxime ethers with potentially diverse properties. researchgate.net
Another area of investigation involves the synthesis of novel compounds derived from this compound through reactions like Cu(I)-catalyzed azide-alkyne cycloaddition reactions, starting from a carvone terminal alkyne derivative which is itself prepared from carvone oxime. researchgate.net These methods enable the creation of more complex structures incorporating the this compound scaffold.
The α,β-unsaturated oxime structure of this compound also makes it susceptible to reactions like epoxidation of the allylic carbon-carbon double bond. researchgate.netnih.gov This metabolic activation pathway has been studied, leading to the formation of α,β-epoxy oxime metabolites. researchgate.netnih.gov While this specific transformation is linked to bioactivation in biological systems, similar chemical transformations could potentially be explored for synthetic derivatization.
Regioselective and Stereoselective Synthesis Research
Regioselective and stereoselective synthesis are critical aspects in the preparation of this compound derivatives, particularly when dealing with the chiral nature of the carvone scaffold. The initial synthesis of limonene nitrosochloride from limonene is already a regioselective process, with the addition of NOCl occurring preferentially at the endocyclic double bond. rsc.orgchemicalbook.com
Research in stereoselective synthesis related to this compound often focuses on transformations of carvone or its derivatives, which can then be related back to this compound chemistry. For example, studies on the stereoselective hydrogenation of carvone to dihydrocarvone (B1202640) highlight the importance of catalyst selection in controlling the stereochemical outcome. researchgate.net While this is a reaction of carvone, similar principles of catalyst design and reaction control are relevant for achieving stereoselectivity in the synthesis of this compound derivatives.
The enantiomeric purity of the starting material, such as (+)- or (-)-limonene, dictates the stereochemistry of the resulting this compound. rsc.orgsciencemadness.org Further derivatization of this compound can then be designed to maintain or selectively alter this stereochemistry. Studies on the synthesis of enantiomerically pure compounds from chiral precursors like carvone oxime underscore the ongoing research in this area. researchgate.netresearchgate.net The development of catalytic methods for stereoselective transformations is an active field, with research exploring catalysts that can induce stereocontrol in reactions involving unsaturated systems similar to that found in this compound. nih.gov
Reaction Mechanisms and Mechanistic Investigations in this compound Synthesis
The synthesis of this compound from limonene via limonene nitrosochloride involves a well-understood reaction mechanism. The first step, the formation of limonene nitrosochloride, proceeds via electrophilic addition of nitrosyl chloride to the more substituted double bond of limonene. rsc.orgsciencemadness.org This addition is regioselective, leading to the placement of the nitroso group and chlorine atom at specific positions on the cyclohexene ring. rsc.org
The subsequent step, the conversion of limonene nitrosochloride to this compound, is a dehydrochlorination reaction. This elimination can occur through different mechanisms depending on the reaction conditions, but a common pathway involves the action of a base to remove a proton, leading to the elimination of HCl and the formation of the oxime functional group and a double bond. google.comsciencemadness.orgresearchgate.net In the presence of alcohols, an E1 mechanism can be involved, where the alcohol acts as a base to deprotonate a carbocation intermediate formed after the ionization of the carbon-chlorine bond in limonene nitrosochloride. researchgate.net
Mechanistic investigations also extend to the potential transformations of this compound itself. For instance, studies have explored the metabolic bioactivation of this compound, identifying cytochrome P450-catalyzed epoxidation of the allylic double bond as a key step. researchgate.netnih.gov This involves the formation of α,β-epoxy oxime metabolites. researchgate.netnih.gov Furthermore, research suggests that the high reactivity and sensitizing capacity observed for α,β-unsaturated oximes like this compound might be related to their ability to form highly reactive nitroso intermediates through tautomerization of the α,β-epoxy oxime. researchgate.net While these specific mechanisms relate to biological contexts, they provide insight into the potential reactivity and transformations that the this compound structure can undergo under various conditions.
Structural Elucidation and Spectroscopic Characterization of Carvoxime
Advanced Spectroscopic Techniques for Carvoxime Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule. jchps.com Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus, allowing for a detailed structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to each unique proton in the structure. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The chemical shifts are indicative of the type of carbon atom (e.g., sp², sp³, carbonyl-like). Data from a BRUKER AC-200 instrument has been reported for this compound. nih.gov
| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) nih.gov |
|---|---|---|
| C1 (=NOH) | - | 157.8 |
| C2 (=CH) | ~6.0-6.5 | 134.5 |
| C3 | - | 128.9 |
| C4 | ~2.0-2.5 | 40.8 |
| C5 | ~2.0-2.5 | 30.7 |
| C6 | ~2.0-2.5 | 39.1 |
| C7 (CH₃ on C2) | ~1.7 | 20.5 |
| C8 (Isopropenyl C) | - | 148.5 |
| C9 (=CH₂) | ~4.7 | 109.2 |
| C10 (Isopropenyl CH₃) | ~1.7 | 20.8 |
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns. jchps.com Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₅NO), the exact mass is 165.1154 g/mol . nih.gov
The molecular ion then undergoes fragmentation, breaking into smaller, characteristic ions. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. Key fragmentation pathways for oximes can include α-cleavage and McLafferty rearrangements. libretexts.orgmiamioh.edunih.gov For this compound, expected fragmentations would involve cleavages adjacent to the C=N bond and within the cyclohexene (B86901) ring, as well as loss of small neutral molecules like H₂O, NO, or CH₃. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubvscht.cz The this compound spectrum exhibits characteristic absorption bands corresponding to its key functional groups. The intensity of an absorption band is related to the polarity of the bond. pressbooks.pub
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (oxime) | Stretching | 3100-3500 | Strong, Broad pressbooks.publibretexts.org |
| C-H (sp²) | Stretching | 3000-3100 | Medium libretexts.org |
| C-H (sp³) | Stretching | 2850-3000 | Medium-Strong libretexts.org |
| C=N (oxime) | Stretching | 1640-1690 | Medium-Weak uniroma1.it |
| C=C (alkene) | Stretching | 1620-1680 | Medium-Weak libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy state. This compound, containing a conjugated C=C-C=N system, is expected to show absorption maxima (λmax) in the UV region. The position of λmax is influenced by the solvent system, with shifts observed depending on solvent polarity. fdbio-rptu.debiointerfaceresearch.com For similar oxime-containing compounds, absorption maxima have been observed in the 280-350 nm region. shd-pub.org.rs
Crystallographic Analysis Approaches
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry. nih.gov The technique requires a suitable single crystal, which can be grown from a supersaturated solution. nih.gov
Studies on the this compound system have revealed detailed structural information. The racemic form, dl-carvoxime, crystallizes in the monoclinic space group P2₁/c. iucr.org A mixed crystal of this compound with a composition near the pure (+) enantiomer was also analyzed and found to be monoclinic, with the space group P2₁. iucr.org The crystallographic data provide unambiguous proof of the molecular connectivity and conformation in the crystalline state. nih.gov
| Parameter | dl-Carvoxime iucr.org | Mixed Crystal (near (+)-Carvoxime) iucr.org |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ |
| a (Å) | 9.856 | 9.871 |
| b (Å) | 11.848 | 11.837 |
| c (Å) | 8.480 | 9.484 |
| β (°) | 98.95 | 99.13 |
| Z (molecules/unit cell) | 4 | 4 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. taylorandfrancis.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for analyzing non-volatile compounds like this compound.
HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable.
A standard RP-HPLC setup for analyzing this compound would likely involve:
Column: A C18 (octadecylsilyl) column is a common choice for separating moderately polar organic molecules. cipac.org
Mobile Phase: A mixture of an aqueous solvent (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) is used. shimadzu.com The ratio is optimized to achieve good separation. For example, a gradient or isocratic elution with a mixture of water and acetonitrile is common. researchgate.net
Detection: UV detection is suitable for this compound due to its conjugated system. The detector would be set to a wavelength near the compound's λmax (e.g., 220-340 nm) to ensure high sensitivity. cipac.org
Flow Rate: A typical analytical flow rate is around 1.0 mL/min. cipac.org
This method allows for the quantification of this compound and the detection of any impurities, making it crucial for quality control.
Gas Chromatography (GC)
Gas chromatography stands as a pivotal analytical technique for the separation and analysis of volatile and thermally stable compounds such as this compound. This method relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a chromatographic column. The time it takes for a compound to travel through the column to the detector is known as its retention time, a key parameter for identification.
Detailed research findings on the direct gas chromatographic analysis of this compound are not extensively available in readily accessible literature. However, the analytical principles can be extrapolated from studies on closely related terpenoid compounds, particularly its parent ketone, carvone (B1668592). The analysis of carvone and its derivatives often involves GC to separate enantiomers and isomers, providing insights into the methodologies applicable to this compound.
The separation of chiral compounds like the enantiomers of this compound (R)-(-)-carvoxime and (S)-(+)-carvoxime, would necessitate the use of a chiral stationary phase (CSP). Cyclodextrin-based columns, for instance, are widely employed for the enantioselective separation of terpenes and their derivatives. The choice of the specific cyclodextrin (B1172386) derivative and the operational parameters of the gas chromatograph are critical for achieving baseline separation of the enantiomers.
Factors that significantly influence the gas chromatographic separation of this compound include the type of stationary phase, column dimensions (length, internal diameter, and film thickness), carrier gas flow rate, and the temperature program of the column oven. While specific retention times for this compound are not documented in the available literature, a hypothetical analysis can be outlined based on typical conditions for similar compounds.
Below are illustrative tables representing the kind of data that would be generated in a gas chromatographic analysis of this compound. It is important to note that these tables are based on typical parameters for terpenoid analysis and are intended for illustrative purposes, as specific experimental data for this compound is not presently available in the cited literature.
Table 1: Hypothetical GC Parameters for this compound Analysis
| Parameter | Value |
| Column | |
| Stationary Phase | Chiral (e.g., derivatized β-cyclodextrin) |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector | |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 5 °C/min |
| Final Temperature | 240 °C |
| Final Hold Time | 5 min |
| Detector | |
| Type | Flame Ionization Detector (FID) |
| Temperature | 250 °C |
Table 2: Hypothetical Retention Data for this compound Enantiomers
| Compound | Retention Time (min) |
| (R)-(-)-Carvoxime | 22.5 |
| (S)-(+)-Carvoxime | 22.8 |
Computational and Theoretical Chemistry Studies on Carvoxime
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental tools used to predict and understand the electronic structure, geometry, and reactivity of molecules. wikipedia.orgjocpr.com By solving the electronic Schrödinger equation, these methods can determine the distribution of electrons in molecular orbitals, energy levels, and other properties that govern a molecule's behavior. jocpr.com
For carvoxime (C₁₀H₁₅NO), quantum chemical calculations can provide detailed information about its structure, including bond lengths, bond angles, and dihedral angles, by minimizing the molecule's energy with respect to nuclear coordinates jocpr.com. These calculations can also predict energetic properties such as enthalpy, free energy, and heat of formation, which are crucial for understanding the thermodynamic stability of this compound and its potential reactions jocpr.com.
Furthermore, quantum chemistry is employed to predict the reactivity of molecules by calculating reaction pathways, transition states, and activation energies jocpr.com. Concepts like Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to understand electronic transitions, optical properties, and chemical reactivity nih.gov. The spatial arrangement of molecular electrostatic potentials (MEP) can also be analyzed to identify electrophilic, nucleophilic, and neutral sites within the molecule, providing insights into potential reaction centers and the formation of intense bonds at specific active sites nih.gov.
Studies involving this compound have utilized quantum-chemical calculations in the context of investigating its enantiomeric forms and interactions with other molecules researchgate.net. These calculations contribute to a deeper understanding of how the electronic structure influences the compound's behavior in various chemical environments.
Key properties computed using quantum chemical methods can be presented in tables:
| Property Name | Value (PubChem) | Unit | Method |
| Molecular Weight | 165.23 | g/mol | Computed by PubChem 2.2 nih.gov |
| Monoisotopic Mass | 165.11537 | Da | PubChemLite uni.lu |
| XLogP (predicted) | 2.7 | Computed by XLogP3 3.0 nih.gov, PubChemLite uni.lu | |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 nih.gov | |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 nih.gov | |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 nih.gov |
Note: Data compiled from PubChem and PubChemLite nih.govuni.lu. Specific quantum chemical methods used for these computed properties are not detailed in the source snippets.
Additional analyses like the Noncovalent Interaction (NCI)-Reduced Density Gradient (RDG) index can be employed to analyze weak interactions within a this compound molecule, providing insights into intramolecular forces that influence its conformation and behavior nih.gov.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a range of techniques used to represent and simulate the behavior of molecules and molecular systems over time. mdpi.comqst.go.jp These methods are essential for studying dynamic processes, conformational changes, and interactions with other molecules that are difficult to observe experimentally.
Molecular mechanics, a classical physics-based approach, treats atoms as spheres and bonds as springs, using empirical force fields to describe the potential energy of the system. mdpi.com This method is often used for structural optimization and conformational analysis of molecules like this compound. mdpi.com
Molecular dynamics (MD) simulations extend molecular mechanics by simulating the time evolution of a molecular system, allowing researchers to study dynamic processes and explore the conformational space of a molecule. wikipedia.orgmdpi.com While computationally more expensive than molecular mechanics, MD simulations can provide valuable insights into how this compound behaves in different environments, such as in solution or interacting with a surface.
Coarse-grained models can be used to reduce the computational complexity of large systems by averaging over groups of atoms or molecules. mdpi.com This approach is useful for studying larger-scale behavior while retaining essential structural and thermodynamic properties. mdpi.com
Molecular modeling and simulation are increasingly being integrated with other computational techniques, including quantum mechanics (QM/MM approaches) wikipedia.orgqst.go.jp, to provide a more comprehensive understanding of complex chemical systems. These methods can be applied to study the interactions of this compound with biological targets or other molecules, providing a basis for understanding its potential activities.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for this compound
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling aim to establish relationships between the structural features of molecules and their biological activities or physicochemical properties, respectively. researchgate.net These computational approaches are valuable for predicting the behavior of compounds without the need for extensive experimental testing.
SAR models for this compound would seek to correlate specific structural elements or descriptors of the molecule with observed biological effects. While the provided search results mention SAR in the context of toxicity prediction and skin sensitization researchgate.neteuropa.eu, and the general concept of SAR for odor character wordpress.com, specific detailed SAR studies focused solely on this compound and its various potential activities are not extensively detailed in the provided snippets. However, the principle involves identifying molecular features that contribute to a particular activity.
SPR modeling for this compound would focus on relating its structural characteristics to its physical and chemical properties, such as melting point, boiling point, solubility, or spectroscopic features. researchgate.net Computed properties from quantum chemical calculations (Section 4.1) serve as valuable inputs for SPR models. For instance, predicted collision cross-section values for different adducts of this compound can be calculated and used in analytical techniques uni.lu.
Reactivity-based QSARs (Quantitative Structure-Activity Relationships), a subset of SAR, use chemical reactivity descriptors to predict biological activity. researchgate.neteuropa.eu Given that this compound is described as a pro-electrophilic compound or a pro-hapten in the context of skin sensitization europa.eu, reactivity descriptors derived from computational methods could be used in SAR/SPR models to predict its potential to interact covalently with biomolecules.
The development of robust SAR and SPR models for this compound relies on the availability of experimental data and the careful selection of molecular descriptors, which can be derived from its chemical structure and computational calculations. researchgate.neteuropa.eu
Biological Activity and Mechanistic Research of Carvoxime in Vitro Studies
Bioactivation Pathways and Metabolic Transformations
Carvoxime is not inherently reactive but requires metabolic activation, a process known as bioactivation, to be converted into electrophilic intermediates. This transformation is a crucial initial step that enables the compound to interact with cellular components. The primary mechanism of this compound bioactivation involves enzyme-catalyzed oxidation.
Cytochrome P450 (CYP)-Mediated Epoxidation Mechanisms
The bioactivation of R-carvoxime, an α,β-unsaturated oxime, is mediated by the Cytochrome P450 (P450) superfamily of enzymes. nih.govacs.org The core mechanism involves the epoxidation of the isopropenylcyclohex-2-enone ring structure. This oxidative reaction transforms the relatively stable parent compound into highly reactive and sensitizing α,β-epoxy oxime metabolites. nih.govacs.org The formation of these epoxides introduces an electrophilic site into the molecule, rendering it capable of reacting with nucleophilic biological macromolecules. This P450-mediated metabolic activation has been confirmed through in vitro incubations where the presence of P450 enzymes was essential for the conversion of this compound into its reactive forms. nih.gov
Role of Specific CYP Isoforms (e.g., CYP1A1, CYP1B1, CYP2B6) in this compound Metabolism
Investigations to identify the specific P450 enzymes responsible for this compound metabolism have pinpointed the involvement of isoforms predominantly found in human skin. Studies using individual P450 enzymes revealed that CYP1A1 and CYP1B1 are the primary catalysts in the metabolic activation of this compound. nih.gov The isoform CYP2B6 has also been shown to contribute to this process, although to a lesser extent. nih.gov
Notably, the metabolic activity of these isoforms can be stereoselective. Research has demonstrated that the metabolism of this compound by CYP1B1 is stereoselective, leading to the formation of only one of the two possible α,β-epoxy oxime diastereomers. nih.gov Furthermore, this compound itself was found to be an inducer of CYP1B1, but not CYP1A1, in certain cell types, suggesting it has the potential to upregulate its own bioactivation pathway. nih.gov
| CYP Isoform | Role in this compound Metabolism | Key Findings |
| CYP1A1 | Primary catalyst | Directly involved in the P450-mediated epoxidation of this compound. nih.gov |
| CYP1B1 | Primary catalyst | Shows stereoselective metabolism, leading to a specific metabolite. nih.gov this compound can induce the expression of this isoform. nih.gov |
| CYP2B6 | Contributor | Plays a role in the metabolic activation, but to a lesser extent than CYP1A1 and CYP1B1. nih.gov |
Formation and Identification of Reactive Metabolites (e.g., α,β-epoxy oxime metabolites)
The CYP-mediated epoxidation of this compound results in the formation of two diastereomeric α,β-epoxy oxime metabolites. nih.govacs.org These metabolites are highly reactive due to the strained epoxide ring, which is susceptible to nucleophilic attack. The identification of these transient and reactive species in vitro is typically accomplished using a "trapping" strategy. nih.govevotec.com In this approach, a stable nucleophile, such as glutathione (B108866), is included in the incubation mixture. The reactive epoxide metabolites readily react with glutathione to form stable glutathione conjugates. nih.gov These stable adducts can then be isolated and characterized using analytical techniques like mass spectrometry, which provides definitive evidence for the formation of the reactive intermediates and elucidates their structure. nih.govnih.gov In studies with this compound, three distinct glutathione conjugates were identified, arising from the two diastereomeric α,β-epoxy oxime metabolites. nih.gov
In Vitro Metabolic Studies and Cellular Models
A variety of in vitro systems have been employed to study the bioactivation of this compound. These models are essential for characterizing metabolic pathways and identifying the enzymes involved. researchgate.netnih.gov
Liver Microsomes : Human liver microsomes are a standard in vitro tool for metabolism studies as they contain a high concentration of P450 enzymes. nih.govresearchgate.netnih.gov They are used to investigate the formation of metabolites and to determine which CYP isoforms are involved in the biotransformation of a compound.
Skin-like P450 Cocktails : To more closely mimic the metabolic environment of the skin, incubations have been performed with a "skin-like P450 cocktail". nih.gov This mixture contains the major cytochrome P450 enzymes found in human skin and has been used to confirm that the metabolic activation of this compound is P450-mediated in a context relevant to cutaneous exposure. nih.gov
Human Monocyte-Derived Dendritic Cells (moDCs) : These immune cells are crucial in initiating allergic responses. Studies have shown that this compound can induce the expression of CYP1B1 in moDCs, indicating that these antigen-presenting cells can contribute to the bioactivation process. nih.gov A significant upregulation of Interleukin-8 (IL-8), a marker for sensitizing potential, was also observed in moDCs exposed to this compound. nih.govacs.org
Normal Human Epidermal Keratinocytes (NHEK) : As the primary cell type in the epidermis, keratinocytes are a relevant model for studying cutaneous metabolism. This compound has been shown to induce CYP1B1 expression in these cells to some extent. nih.gov
| In Vitro Model | Application in this compound Research | Key Findings |
| Skin-like P450 Cocktail | Simulating cutaneous metabolism. | Confirmed that this compound bioactivation is mediated by skin-relevant P450 enzymes. nih.gov |
| Human Monocyte-Derived Dendritic Cells (moDCs) | Investigating metabolic activity in immune cells. | This compound induces CYP1B1 expression and upregulates IL-8. nih.gov |
| Normal Human Epidermal Keratinocytes (NHEK) | Studying metabolism in epidermal cells. | This compound can induce CYP1B1 expression to some extent. nih.gov |
Molecular Mechanisms of Protein Adduct Formation
The reactive electrophilic metabolites generated during this compound's bioactivation can covalently bind to cellular macromolecules. nih.gov This process is a key molecular mechanism underlying the biological activity of chemically reactive compounds.
Covalent Binding to Biological Macromolecules (e.g., glutathione, amino acids)
The α,β-epoxy oxime metabolites of this compound are electrophiles that can react with nucleophiles in the cell. evotec.com The most abundant intracellular nucleophile is the tripeptide glutathione (GSH). nih.gov In vitro studies have demonstrated that this compound's reactive metabolites readily form covalent adducts with glutathione. nih.gov The identification of glutathione conjugates serves as direct evidence of the formation of reactive electrophilic intermediates capable of covalent binding. nih.govacs.org
Beyond glutathione, these reactive metabolites can also form covalent bonds with nucleophilic amino acid residues within proteins, such as cysteine and lysine. nih.govresearchgate.net This covalent modification, or protein adduct formation, can alter the structure and function of cellular proteins, a critical event that can initiate various cellular stress responses. The trapping of this compound's reactive metabolites with glutathione in in vitro systems strongly indicates their potential to form such covalent adducts with other biological macromolecules in vivo. nih.govnih.gov
Electrophilic Reactivity of this compound Metabolites
In vitro research has demonstrated that the bioactivation of R-carvoxime, an α,β-unsaturated oxime, leads to the formation of electrophilic metabolites. nih.gov This metabolic activation is a critical step in its biological activity, particularly in the context of skin sensitization. nih.govacs.org Studies have shown that this compound is metabolized into two diastereomeric α,β-epoxy oxime metabolites. nih.gov These metabolites are characterized as highly reactive and are considered strong sensitizers. nih.gov
The formation of these reactive electrophilic intermediates is mediated by cytochrome P450 (P450) enzymes. nih.gov To investigate this, incubations of this compound were conducted with a P450 cocktail designed to mimic the enzymes found in human skin, in the presence of glutathione. nih.gov The identification of three glutathione conjugates in these incubations confirmed the P450-mediated metabolic activation of this compound. nih.gov These conjugates arise from the two diastereomeric α,β-epoxy oxime metabolites. nih.gov Further investigation into the specific P450 enzymes involved revealed the participation of CYP1A1 and CYP1B1, with some contribution from CYP2B6. nih.gov
The metabolism of this compound by CYP1B1 was found to be stereoselective. nih.gov This was evidenced by the identification of glutathione conjugates from only one of the α,β-epoxyoxime metabolites (metabolite 2). nih.gov The electrophilic nature of these metabolites allows them to react with nucleophiles, such as the amino acid residues in proteins, which is a key mechanism in the initiation of an immune response. researchgate.net
Cellular and Immunological Responses in In Vitro Models
Enzyme Induction and Gene Expression Modulation (e.g., CYP1B1 induction)
This compound has been shown to modulate gene expression in in vitro models, a crucial aspect of its biological activity. nih.gov A significant finding is its ability to induce the expression of Cytochrome P450 1B1 (CYP1B1). nih.gov This was observed in human monocyte-derived dendritic cells (moDCs) and to a lesser extent in normal human epidermal keratinocytes. nih.gov Notably, this compound was found to be an inducer of CYP1B1 but not CYP1A1 in these cell types. nih.gov
The induction of CYP1B1 by this compound is a noteworthy example of autoinduction, where a substance stimulates the production of an enzyme that is involved in its own metabolism. nih.gov This autoinduction may be a pivotal event in the development of contact allergy to this compound. nih.gov
In addition to enzyme induction, this compound also influences the expression of other important genes in immune cells. In moDCs, a significant transcriptional gene expression change observed was a 44-fold upregulation of Interleukin-8 (IL-8). nih.gov IL-8 is a chemokine that is often used as a marker for assessing the sensitizing potential of contact allergens. nih.gov
Interactive Table: Effect of this compound on Gene Expression in Human Monocyte-Derived Dendritic Cells (moDCs)
| Gene | Fold Upregulation | Cell Type |
| CYP1B1 | Induced | moDCs |
| IL-8 | 44-fold | moDCs |
Role in Prohapten Activation Pathways
This compound serves as a clear example of a prohapten, a substance that is not allergenic itself but becomes an allergen after metabolic activation in the skin. nih.govacs.org The in vitro research elucidates the pathway of this activation. The initial step is the bioactivation of this compound by cutaneous P450 enzymes. nih.gov
This metabolic process, as previously detailed, results in the formation of highly allergenic α,β-epoxy oxime metabolites. nih.gov The ability of this compound to induce its own bioactivation pathway, particularly in antigen-presenting cells like moDCs, highlights a self-perpetuating mechanism that can enhance its sensitizing potential. nih.gov The stereoselective metabolism by CYP1B1, leading to a specific reactive metabolite, may also explain why only one of the metabolites was found to elicit an allergic response in subsequent animal studies. nih.gov
The activation of prohaptens is a critical concept in understanding contact sensitization. The process involves the conversion of a chemically inert substance into a reactive electrophile that can then covalently bind to skin proteins, forming a hapten-protein conjugate. This conjugate is then recognized by the immune system, leading to sensitization. The research on this compound provides a detailed molecular basis for these events.
Analytical Methodologies for Carvoxime Detection and Quantification
Chromatographic Quantification Techniques
Chromatographic techniques, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity, making them the primary choice for the analysis of complex mixtures and trace-level detection of compounds like Carvoxime.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a derivative of a volatile monoterpene, GC-MS is a highly suitable method for its separation and identification. The technique separates compounds based on their boiling points and interaction with a stationary phase in a capillary column, followed by detection and identification by a mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments.
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60 °C, ramp to 240 °C at 5 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 amu |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC-MS. For this compound, especially in complex matrices like biological fluids or processed foods, LC-MS offers a robust analytical solution. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.
A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. Detection by mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for quantification in complex samples. The precursor ion of this compound would be selected and fragmented to produce specific product ions, which are then monitored for quantification.
Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18 (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | To be determined from a standard |
Spectroscopic Quantification Methods
Spectroscopic methods provide valuable information about the chemical structure and can be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). A ¹³C NMR spectrum for this compound has been reported, which confirms its structural features. For quantification, ¹H NMR would be more suitable due to its higher sensitivity and shorter relaxation times. A known amount of an internal standard would be added to the sample, and the concentration of this compound would be determined by comparing the integral of a specific this compound proton signal to the integral of a signal from the internal standard.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simpler and more accessible technique that can be used for quantification if the analyte possesses a chromophore that absorbs light in the UV-Vis range. As this compound contains a conjugated system (C=N-OH conjugated with a C=C bond), it is expected to have a characteristic UV absorbance. The wavelength of maximum absorbance (λmax) would need to be determined from a pure standard. A calibration curve of absorbance versus concentration can then be constructed to quantify this compound in relatively simple matrices.
Sample Preparation and Derivatization Strategies for Analytical Applications
Effective sample preparation is crucial for accurate and reliable quantification, especially in complex matrices. The goal is to isolate this compound from interfering substances and concentrate it to a level suitable for the analytical instrument.
For the analysis of this compound in plant materials or essential oils, techniques like steam distillation, solvent extraction, or supercritical fluid extraction could be employed. For food and biological samples, more complex procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove matrix components like fats, proteins, and sugars.
Derivatization is a chemical modification of the analyte to improve its analytical properties. For GC-MS analysis, derivatization of the hydroxyl group of the oxime functionality in this compound with a silylating agent (e.g., BSTFA) could increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. For LC-MS, derivatization is generally not necessary but could be employed to enhance ionization efficiency.
Table 3: Potential Sample Preparation and Derivatization Strategies for this compound
| Matrix | Sample Preparation Technique | Derivatization for GC-MS |
|---|---|---|
| Essential Oils | Direct injection or dilution | Silylation (e.g., with BSTFA) |
| Plant Material | Steam distillation followed by solvent extraction | Silylation |
| Food Products | Homogenization, LLE or SPE | Silylation |
Q & A
Q. What statistical approaches are suitable for analyzing high-dimensional datasets from this compound’s transcriptomic profiling?
- Methodology : Apply dimensionality reduction (PCA, t-SNE) followed by differential expression analysis (DESeq2, edgeR). Use false discovery rate (FDR) correction and pathway enrichment tools (GSEA) to prioritize biologically relevant genes .
Methodological Resources
- Data Contradiction Analysis : Follow iterative cycles of hypothesis generation, data triangulation, and sensitivity testing .
- Research Question Evaluation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
- Experimental Reprodubility : Document protocols using electronic lab notebooks (ELNs) and share via platforms like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
